molecular formula C12H15ClN2S B1529972 N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride CAS No. 1432754-23-8

N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride

Cat. No.: B1529972
CAS No.: 1432754-23-8
M. Wt: 254.78 g/mol
InChI Key: XOHTXGMKPPQVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride” is a chemical compound with the linear formula C12H15CLN2S . It is a compound of interest in various fields of chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “this compound”, its linear formula is C12H15CLN2S . Other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated methods for synthesizing compounds with structures related to N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride, focusing on their chemical reactivity and potential applications. For example, the synthesis of 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride showcases the chemical's solubility and efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). This highlights the compound's potential in therapeutic applications due to its high affinity and long duration of action.

Biological Activity and Applications

Studies have also explored the biological activities of related compounds, indicating their potential in addressing various health conditions. For instance, novel Schiff bases synthesized from reactions involving similar compounds showed good activity against pathogenic bacteria species, hinting at their potential as antibacterial agents. This includes work by Al‐Janabi, Elzupir, and Yousef (2020), who found that these compounds, particularly when tested against S. aureus and M. luteus, outperformed positive controls like streptomycin in disc diffusion methods (Al‐Janabi et al., 2020).

Materials Science and Photophysical Properties

Further research delves into the photophysical properties of compounds with structural similarities, indicating their utility in materials science. For example, the study of derivatives of N-(tert-butoxycarbonyl)-3-[2-(phenyl)benzoxazol-5-yl]alanine methyl ester by Guzow et al. (2005) revealed high molar absorption coefficient values and fluorescence quantum yields, with properties varying significantly with solvent polarity. This suggests potential applications in the design of fluorescent materials or probes for scientific and industrial use (Guzow et al., 2005).

Properties

IUPAC Name

N-methyl-1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S.ClH/c1-9-14-12(8-15-9)11-5-3-4-10(6-11)7-13-2;/h3-6,8,13H,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOHTXGMKPPQVRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC(=C2)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-Methyl(3-(2-methylthiazol-4-yl)phenyl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.